molecular formula C13H9ClF6N2O2S B11078809 4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one CAS No. 339349-40-5

4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one

Cat. No.: B11078809
CAS No.: 339349-40-5
M. Wt: 406.73 g/mol
InChI Key: WUNBXKBWLNWSOT-UHFFFAOYSA-N
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Description

4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves multiple steps. One common method includes the reaction of 3-chloro-4-nitroaniline with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol under room temperature conditions. The reaction mixture is stirred for 2-3 hours, followed by the addition of a hydrophilic solvent such as water or n-butanol for hydrolysis . The final product is obtained through acidification and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. High-pressure and high-temperature conditions may also be employed to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one is unique due to its specific combination of functional groups and its pyrazolone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

339349-40-5

Molecular Formula

C13H9ClF6N2O2S

Molecular Weight

406.73 g/mol

IUPAC Name

4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C13H9ClF6N2O2S/c1-7-9(10(23)22(21-7)8-5-3-2-4-6-8)25-12(16,17)11(14,15)24-13(18,19)20/h2-6,21H,1H3

InChI Key

WUNBXKBWLNWSOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC(C(OC(F)(F)F)(F)Cl)(F)F

Origin of Product

United States

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